molecular formula C10H11NO3S B1283061 Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 154404-91-8

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Cat. No.: B1283061
CAS No.: 154404-91-8
M. Wt: 225.27 g/mol
InChI Key: ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate (ETBC) is an organic compound that is widely used in various scientific applications. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the fields of chemistry and biochemistry. ETBC is a versatile compound that can be used in a variety of synthetic and analytical procedures due to its unique properties. It is also used in various biochemical and physiological studies and has been studied extensively in recent years.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has been utilized in various chemical synthesis and reaction studies. For instance, it's involved in the recyclization reactions with amines, forming corresponding ethyl carboxylates with determined structures via X-ray analysis (Shipilovskikh et al., 2014).

Synthesis of Central Nervous System Active Compounds

  • This compound has been used in the synthesis of central nervous system active compounds. These synthesis processes often yield various substitution products, with some demonstrating loss of motor control effects in animal models (Hung, Janowski & Prager, 1985).

Creation of Fused Heterocyclic Structures

  • It plays a role in the diastereoselective synthesis of fused heterocyclic structures like [1,3]thiazolo[1,3]oxazins and [1,3]oxazino[2,3-b][1,3]benzothiazoles (Yavari, Hossaini, Souri & Seyfi, 2009).

Potential in Anesthesia and Preanesthetic Medication

  • Certain derivatives of this compound are being investigated for their potential use as ultra-short acting hypnotics in anesthesia, with some showing promising results without acute tolerance or side effects (El-Subbagh et al., 2008).

Antimicrobial and Anti-inflammatory Agents

  • Derivatives of this compound have been synthesized for potential antimicrobial and non-steroidal anti-inflammatory applications. Some compounds exhibit promising biological activity in this regard (Narayana et al., 2006).

Synthesis of Novel Heterocyclic Compounds

  • Research has also explored its reactions with isothiocyanato, leading to the synthesis of novel heterocyclic compounds with potential hypnotic activity (Ghorab, Heiba & El-gawish, 1995).

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate are currently unknown. This is an area that requires further investigation to fully understand the therapeutic potential of this compound .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be identified. Understanding these pathways will provide insights into the downstream effects of this compound and its role in disease modulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how these factors influence the action of this compound are currently lacking .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can influence the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly those genes associated with stress response and metabolic regulation. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying cellular processes and developing therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. It has been observed that the compound remains stable under standard laboratory conditions for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative metabolism and detoxification processes . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its role in modulating cellular processes and its potential therapeutic effects.

Properties

IUPAC Name

ethyl 7-oxo-5,6-dihydro-4H-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-2-14-10(13)9-11-6-4-3-5-7(12)8(6)15-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566049
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154404-91-8
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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